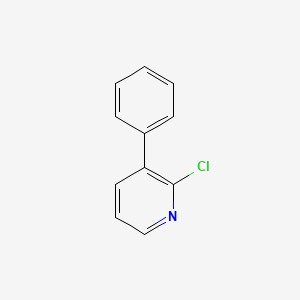

2-Chloro-3-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIPMNNQJZQJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376468 | |

| Record name | 2-chloro-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31557-57-0 | |

| Record name | 2-chloro-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of 2-Chloro-3-phenylpyridine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block

In the landscape of organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in a diverse array of chemical transformations make it an invaluable component in the synthetic chemist's toolbox. Within this class of heterocycles, 2-chloro-3-phenylpyridine has emerged as a particularly strategic building block. The presence of a reactive chlorine atom at the 2-position, activated by the electron-withdrawing nature of the pyridine nitrogen, coupled with a phenyl group at the 3-position, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical reactivity and synthetic applications of this compound, offering field-proven insights and detailed protocols for its effective utilization.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 31557-57-0 | [1] |

| Molecular Formula | C₁₁H₈ClN | [1] |

| Molecular Weight | 189.64 g/mol | [1] |

| Melting Point | 55-56 °C | [1] |

| Boiling Point | 296 °C | [1] |

| Density | 1.186 g/cm³ | [1] |

| Flash Point | 161 °C | [1] |

| Storage Temperature | 0-8 °C | [1] |

While specific, publicly available, high-resolution spectra for this compound are not readily found in the searched literature, data for the closely related parent compound, 2-phenylpyridine, provides a valuable reference for spectral interpretation.

1H NMR of 2-Phenylpyridine (400 MHz, CDCl3): δ 8.83 – 8.60 (m, 1H), 8.11 – 7.91 (m, 2H), 7.84 – 7.65 (m, 2H), 7.55 – 7.48 (m, 2H), 7.47 – 7.40 (m, 1H), 7.37 – 7.15 (m, 1H).[2]

13C NMR of 2-Phenylpyridine (101 MHz, CDCl3): δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6.[2]

Core Reactivity: A Hub for Strategic Bond Formation

The synthetic utility of this compound is primarily centered around the reactivity of the C2-chloro substituent. This position is amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Caption: Key reaction pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound serves as a competent electrophilic partner. This reaction is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many biologically active molecules. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3-phenylpyridine

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of related chloropyridine derivatives.

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by a base such as K₂CO₃ (2.0 eq.).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature, and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-3-phenylpyridine.

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals. This compound can be coupled with a wide range of primary and secondary amines using a suitable palladium catalyst and a strong base.

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 2-morpholino-3-phenylpyridine

This is a representative protocol based on established Buchwald-Hartwig conditions.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), morpholine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base (e.g., NaOtBu, 1.4 eq.) in a dry Schlenk tube.

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours, or until TLC/GC-MS indicates complete consumption of the starting material.

-

Quenching and Extraction: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography.

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities onto the pyridine ring. This reaction is valuable for the synthesis of conjugated systems found in materials science and as precursors for further transformations in medicinal chemistry.

Experimental Protocol: Synthesis of 2-(phenylethynyl)-3-phenylpyridine

This protocol is based on standard Sonogashira coupling conditions.

-

Catalyst and Reagents: To a solution of this compound (1.0 eq.) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), a copper(I) co-catalyst (e.g., CuI, 0.06 eq.), and a base, typically a liquid amine like triethylamine or diisopropylethylamine, which also serves as a solvent.

-

Alkyne Addition: Add phenylacetylene (1.1 eq.) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry, and concentrate. Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position of this compound can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines, often without the need for a metal catalyst.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the rate of the reaction, is enhanced by the electron-withdrawing effect of the ring nitrogen.

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 2-methoxy-3-phenylpyridine

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium methoxide by adding sodium metal (1.1 eq.) to anhydrous methanol.

-

Reaction: To the freshly prepared sodium methoxide solution, add this compound (1.0 eq.).

-

Heating: Heat the reaction mixture to reflux and monitor by TLC.

-

Work-up: After completion, cool the reaction to room temperature and carefully quench with water.

-

Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by chromatography.

Applications in Drug Discovery and Materials Science

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a range of functional molecules.

Agrochemicals

Derivatives of 2-phenylpyridine have shown significant promise as insecticidal agents. For instance, complex molecules containing the 2-phenylpyridine scaffold have been synthesized via Suzuki-Miyaura coupling and subsequent amidation reactions, demonstrating high efficacy against various agricultural pests.[3] The ability to readily functionalize the 2-position of the pyridine ring allows for the systematic exploration of structure-activity relationships in the development of new and effective crop protection agents.

Pharmaceutical Scaffolds

While a direct, named pharmaceutical synthesized from this compound is not prominently featured in the surveyed literature, its utility in constructing key pharmacophores is evident. The biarylpyridine and aminopyridine moieties are privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The reactions outlined above provide efficient access to these valuable scaffolds. For example, the synthesis of 2-amino-3-phenylpyridine derivatives can be achieved from 2-chloro-3-aminopyridine, a closely related starting material, highlighting the potential for similar transformations with this compound to access novel amine-substituted compounds for drug discovery programs.

Materials Science: Phosphorescent Emitters for OLEDs

Phenylpyridine derivatives are widely used as cyclometalating ligands in the synthesis of iridium(III) complexes for phosphorescent organic light-emitting diodes (OLEDs). These complexes are crucial for achieving high-efficiency light emission in modern display and lighting technologies.[4][5] The synthesis of these ligands often involves cross-coupling reactions to introduce various substituents onto the phenylpyridine core, thereby tuning the photophysical properties of the final iridium complex. This compound can serve as a precursor to more elaborate phenylpyridine ligands through the substitution of the chloro group, opening avenues for the development of novel phosphorescent emitters with tailored emission colors and performance characteristics.

Conclusion

This compound stands as a potent and versatile building block in the arsenal of the modern organic chemist. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides reliable and efficient pathways to a wide range of functionalized pyridine derivatives. The ability to strategically introduce carbon-carbon, carbon-nitrogen, and other carbon-heteroatom bonds at the 2-position makes it an invaluable intermediate for the synthesis of complex molecules with applications spanning from agrochemicals to materials science and drug discovery. As the demand for novel molecular architectures continues to grow, the strategic application of such well-defined building blocks will remain paramount in driving innovation across the chemical sciences.

References

-

Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of the Resulting Ketenimines. The Journal of Organic Chemistry. (2026-01-19).

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

-

This compound CAS#: 31557-57-0. ChemicalBook.

-

2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum. ChemicalBook.

-

Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands. New Journal of Chemistry (RSC Publishing).

-

3-Phenylpyridine 97 1008-88-4. Sigma-Aldrich.

-

Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.

-

Highly Efficient Warm White Oleds Based on Phenyl Group Substitution with 2-Phenylpyridine Ancillary Ligands | Request PDF. ResearchGate.

-

Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

-

Synthesis and pharmacological evaluation of phenylethynyl[1][3][6]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine. PubMed.

-

Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses.

-

2-Phenylpyridine(1008-89-5) 13C NMR spectrum. ChemicalBook.

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.

-

Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation. RSC Publishing.

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.

-

Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. MDPI.

-

2-Phenylpyridine and 3-phenylpyridine, constituents of tea, are unlikely to cause idiopathic Parkinson's disease. PubMed.

-

Synthesis, characterization, and biological activities of 2-phenylpyridine gold(iii) complexes with thiolate ligands. Dalton Transactions (RSC Publishing).

-

Competing experiments in the Suzuki–Miyaura cross coupling reaction;.... ResearchGate.

-

Synthesis of Heterocycles for OLED Applications. IRIS.

-

(PDF) Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate.

-

Reactions of Azides - Substitution, Reduction, Rearrangements, and More.

-

Recent Advancement in the Synthesis of Ir-Based Complexes. PMC - PubMed Central - NIH.

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman.

-

(PDF) Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. ResearchGate.

-

Polymer-Based Tris(2-phenylpyridine)iridium Complexes | Request PDF. ResearchGate.

-

This compound. Synchem.

-

Pyridine, 2-phenyl-. Organic Syntheses Procedure.

-

Phenylpyridine-Based Boron Azides: Tuning Reactivity and Accessing Fluorescent Triazoles.

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.. ChemRxiv.

-

REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. Revue Roumaine de Chimie.

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

-

Comparative studies on OLED performances of chloro and fluoro substituted Zn(ii) 8-hydroxyquinolinates. New Journal of Chemistry (RSC Publishing).

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

-

2-Methyl-3-phenylpyridine | C12H11N | CID 597839. PubChem - NIH.

-

Synthesis method of substituted N-phenyl morpholine compound. Google Patents.

-

¹³C NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of.... ResearchGate.

-

One-pot synthesis of 2,4,5-trisubstituted 1,2,3-triazoles through the cascade reactions of acid chlorides, terminal acetylenes, sodium azide and aryl halides. RSC Publishing.

-

Showing Compound 2-Phenylpyridine (FDB004404). FooDB.

-

Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. ResearchGate.

Sources

- 1. This compound CAS#: 31557-57-0 [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Role of 2-Chloro-3-phenylpyridine in Modern Agrochemical Discovery

An In-depth Technical Guide for Researchers and Development Scientists

Authored by: A Senior Application Scientist

Introduction: The Quest for Novel Scaffolds in Crop Protection

In the ever-evolving landscape of agrochemical research, the pursuit of novel molecular scaffolds that offer improved efficacy, selectivity, and environmental profiles is paramount. Pyridine-based compounds have long been a cornerstone in the development of fungicides, herbicides, and insecticides due to their versatile chemistry and potent biological activities.[1][2] This guide delves into the technical nuances of a specific, high-potential building block: 2-Chloro-3-phenylpyridine. While not a final agrochemical product itself, its strategic combination of a reactive chlorine atom and a phenyl group on the pyridine core presents a compelling platform for the synthesis of a new generation of crop protection agents. We will explore its synthetic pathways, derivatization potential, and the underlying principles that make it a valuable intermediate in agrochemical research.

The Molecular Architecture: Why this compound is a Privileged Scaffold

The efficacy of an agrochemical is intrinsically linked to its three-dimensional structure and chemical properties. The this compound molecule possesses a unique combination of features that make it an attractive starting point for library synthesis and lead optimization.

-

The 2-Chloro Position: The chlorine atom at the 2-position of the pyridine ring is a key reactive handle. It is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This versatility is crucial for tuning the molecule's biological activity, solubility, and metabolic stability.

-

The 3-Phenyl Group: The presence of a phenyl group at the 3-position introduces a lipophilic moiety that can significantly influence the compound's interaction with biological targets. Modifications to this phenyl ring, such as the introduction of substituents, can further refine the molecule's properties and spectrum of activity. Research has shown that substitutions on the phenyl ring of phenylpyridine derivatives can enhance insecticidal activity.[1]

-

The Pyridine Core: The nitrogen-containing heterocyclic ring is a common feature in many successful agrochemicals.[1][2] It can participate in hydrogen bonding and other non-covalent interactions with target enzymes or receptors, contributing to the molecule's overall efficacy.

Synthetic Pathways to this compound and Its Analogs

The accessibility of a chemical intermediate is a critical factor in its adoption for large-scale screening and development. While specific, detailed public-domain protocols for the direct synthesis of this compound are not extensively documented in readily available literature, its synthesis can be inferred from established organometallic cross-coupling reactions. A plausible and widely used method would be the Suzuki-Miyaura cross-coupling reaction.

Conceptual Synthetic Workflow: Suzuki-Miyaura Coupling

This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis and is highly applicable for the preparation of this compound.

Figure 1: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of a 2-Phenylpyridine Derivative (Analogous Example)

The following protocol for the synthesis of a related 2-phenylpyridine derivative via Suzuki-Miyaura cross-coupling provides a practical template that can be adapted for the synthesis of this compound.[1]

Objective: To synthesize a 2-phenylpyridine derivative from a dichlorinated pyridine and a substituted phenylboronic acid.

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine

-

4-hydroxybenzeneboronic acid

-

Potassium carbonate (K₂CO₃)

-

Triphenylphosphine (PPh₃)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Acetonitrile

-

Methanol

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a stirred solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (5 mmol) and 4-hydroxybenzeneboronic acid (5.5 mmol) in a mixture of acetonitrile (10 mL) and methanol (10 mL), add potassium carbonate (10 mmol) and triphenylphosphine (10 mol%).

-

Catalyst Addition: Add palladium(II) acetate (5 mol%) to the mixture under a nitrogen atmosphere.

-

Reaction Conditions: Stir the mixture at 50 °C for 6 hours.

-

Quenching: Slowly add water to the reaction solution.

-

Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).

-

Washing: Wash the combined organic layers with brine and dry over magnesium sulfate.

-

Purification: Concentrate the solution in vacuo and obtain the product via recrystallization from ethanol and water.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. The final product's identity and purity should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Derivatization Strategies and Structure-Activity Relationships (SAR)

The true value of this compound lies in its potential for derivatization to create libraries of novel compounds for agrochemical screening. The primary site for modification is the 2-chloro position, which can be targeted with various nucleophiles to introduce diverse functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic aromatic substitution at the 2-position. This allows for the displacement of the chlorine atom by a range of nucleophiles.

Figure 2: Derivatization of this compound via Nucleophilic Aromatic Substitution (SNAr).

Structure-Activity Relationship Insights from Analogous Compounds

While specific SAR data for this compound derivatives is not abundant, valuable insights can be drawn from related structures:

-

Insecticidal Activity: In studies of other phenylpyridine derivatives, the introduction of chloro and trifluoromethyl groups on the phenyl ring has been shown to be favorable for insecticidal activity.[1] This suggests that further modification of the phenyl group of this compound could be a fruitful avenue for developing new insecticides.

-

Herbicidal Activity: Phenylpyridine compounds have been investigated as inhibitors of the protoporphyrinogen oxidase (PPO) enzyme, a key target for many commercial herbicides.[3][4] The structural similarity of this compound to these known PPO inhibitors makes it a promising scaffold for the development of novel herbicides.

-

Fungicidal Activity: Pyridazine derivatives, which share some structural similarities with pyridines, have demonstrated good antifungal activity against various plant pathogens.[5][6] The incorporation of different side chains via the chloro-substituent on the pyridine ring could lead to the discovery of potent fungicides.

Quantitative Data from Related Phenylpyridine Agrochemical Research

To provide a quantitative context for the potential of this compound derivatives, the following table summarizes the biological activity of some analogous compounds from the literature.

| Compound Class | Target Organism | Biological Activity | Reference |

| Phenylpyrazole derivatives with fluoro-substituted benzene | Mythimna separata | 43% insecticidal activity at 0.1 mg L⁻¹ | [7] |

| Phenylpyrazole derivatives with fluoro-substituted benzene | Plutella xylostella | 94% insecticidal activity at 10⁻⁵ mg L⁻¹ | [7] |

| 2-Phenylpyridine derivatives with N-phenylbenzamide moieties | Mythimna separata | 100% inhibition at 500 mg/L | [1] |

| α-Trifluoroanisole derivatives with phenylpyridine moieties | Abutilon theophrasti | >80% inhibitory activity at 37.5 g a.i./hm² | [3] |

| α-Trifluoroanisole derivatives with phenylpyridine moieties | Amaranthus retroflexus | ED₅₀ of 5.48 g a.i./hm² | [3] |

Conclusion and Future Outlook

This compound stands as a versatile and strategically important intermediate in the field of agrochemical research. Its combination of a reactive chlorine handle, a modifiable phenyl group, and a biologically relevant pyridine core provides a robust platform for the synthesis of diverse chemical libraries. While direct research on this specific molecule is emerging, the wealth of data on related phenylpyridine derivatives strongly suggests its potential for yielding novel fungicides, herbicides, and insecticides. The synthetic accessibility via established methods like the Suzuki-Miyaura coupling further enhances its appeal for both discovery and development pipelines. As the demand for new and effective crop protection solutions continues to grow, the strategic utilization of well-designed intermediates like this compound will be instrumental in driving innovation and addressing the challenges of modern agriculture.

References

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. (2026, January 19). American Chemical Society. Retrieved January 24, 2026, from [Link]

-

Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. (2020, October 7). PubMed. Retrieved January 24, 2026, from [Link]

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 23). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676–3687. [Link]

-

Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. (2023, March 17). Growing Science. Retrieved January 24, 2026, from [Link]

-

Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (n.d.). ProQuest. Retrieved January 24, 2026, from [Link]

- 2-chloro-3-aldehyde pyridine synthetic method. (n.d.). Google Patents.

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]

-

Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 21). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. (2023, December 12). The Pharma Innovation. Retrieved January 24, 2026, from [Link]

-

Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). (2018, January 12). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Liu, C., Yu, H., Li, Y., & Wang, M. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 353–362. [Link]

-

Agrochemical Intermediates. (n.d.). gugupharm. Retrieved January 24, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel <i>α</i>-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - ProQuest [proquest.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis of 2-Chloro-3-phenylpyridine via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-3-phenylpyridine scaffold is a crucial pharmacophore found in numerous biologically active molecules and serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. This document provides a comprehensive guide to the synthesis of this compound from 2,3-dichloropyridine and phenylboronic acid, employing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed mechanistic insights, a step-by-step experimental protocol, and a discussion of critical process parameters are presented to enable researchers to reliably and efficiently perform this valuable transformation.

Introduction: The Significance of Phenylpyridines in Medicinal Chemistry

The phenylpyridine structural motif is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][2] The introduction of a chlorine atom at the 2-position of the pyridine ring provides a reactive handle for further functionalization, making this compound a highly valuable building block in the synthesis of novel therapeutic agents.[3] The Suzuki-Miyaura coupling has emerged as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages.[4][5] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[6][7]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.[4][8] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9]

-

Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (2,3-dichloropyridine) to form a Palladium(II) intermediate. This is often the rate-determining step of the reaction.[4][9]

-

Transmetalation: The organoboron species (phenylboronic acid), activated by a base, transfers its organic group to the Palladium(II) complex. The base plays a crucial role in forming a more nucleophilic boronate species, which facilitates this transfer.[7][10][11]

-

Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are eliminated as the final product (this compound), regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2,3-dichloropyridine and phenylboronic acid.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 2,3-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 1.48 g | 10.0 | 1.0 |

| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.46 g | 12.0 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | 163 mg | 0.2 | 0.02 |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 3.18 g | 30.0 | 3.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | - |

| Water (deionized) | H₂O | 18.02 | 10 mL | - | - |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon inlet

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Reaction Setup and Procedure

Figure 2: Experimental Workflow for the Synthesis of this compound.

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,3-dichloropyridine (1.48 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and sodium carbonate (3.18 g, 30.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask. Stir the mixture to dissolve the solids.

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (163 mg, 0.2 mmol), to the reaction mixture. The choice of a catalyst with bulky, electron-rich phosphine ligands is crucial for promoting the oxidative addition of the less reactive aryl chloride.[12]

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[13][14]

Results and Discussion

Expected Yield and Characterization

Following the protocol, an isolated yield of 75-85% of this compound is expected. The final product should be characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.45 (dd, J=4.8, 1.8 Hz, 1H), 7.75 (dd, J=7.8, 1.8 Hz, 1H), 7.50-7.40 (m, 5H), 7.32 (dd, J=7.8, 4.8 Hz, 1H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 149.2, 147.9, 139.4, 137.8, 136.9, 129.0, 128.8, 128.4, 122.8.

-

MS (EI): m/z (%) = 191 (M⁺, 100), 156 (35), 128 (20).

Critical Parameters and Troubleshooting

Figure 3: Troubleshooting Flowchart for the Suzuki-Miyaura Coupling.

-

Catalyst Activity: The palladium catalyst is sensitive to air and moisture. Deactivation of the catalyst can lead to low or no product formation. It is essential to use a high-quality catalyst and maintain an inert atmosphere throughout the reaction. The presence of heteroatoms in the substrates can sometimes poison the catalyst.[15][16]

-

Base: The choice and amount of base are critical. Sodium carbonate is a common and effective base for this transformation. Insufficient base can lead to incomplete reaction, while a very strong base might cause side reactions.[9][10]

-

Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The ratio of the solvents can influence the reaction rate and yield.[8][17]

-

Temperature: The reaction temperature should be carefully controlled. Higher temperatures can lead to catalyst decomposition and the formation of byproducts.[18]

Conclusion

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of this compound. The protocol described herein provides a reliable and reproducible procedure for obtaining this valuable building block in good yield. By understanding the reaction mechanism and paying close attention to the critical experimental parameters, researchers can successfully apply this methodology in their synthetic endeavors, paving the way for the discovery and development of new and innovative pharmaceuticals.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 23, 2026. [Link]

-

Wikipedia. Suzuki reaction. Wikipedia. Accessed January 23, 2026. [Link]

-

National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. Accessed January 23, 2026. [Link]

-

National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. Accessed January 23, 2026. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Published November 15, 2023. [Link]

-

ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... ResearchGate. Accessed January 23, 2026. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Published March 22, 2024. [Link]

-

Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Published July 1, 2020. [Link]

-

ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Accessed January 23, 2026. [Link]

-

MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. Accessed January 23, 2026. [Link]

-

Sci-Hub. An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine. Sci-Hub. Accessed January 23, 2026. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 23, 2026. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 23, 2026. [Link]

-

Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Published 2017. [Link]

-

ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Published June 1, 2007. [Link]

-

ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Published October 1, 2002. [Link]

-

National Center for Biotechnology Information. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PubMed Central. Published September 1, 2011. [Link]

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Published December 1, 2021. [Link]

-

National Center for Biotechnology Information. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. Published April 1, 2016. [Link]

-

Organic Syntheses. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses. Published January 12, 2018. [Link]

- Google Patents. CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2 ...

-

Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Published 2019. [Link]

- Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. Accessed January 23, 2026. [Link]

-

National Center for Biotechnology Information. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). PubMed Central. Published January 12, 2018. [Link]

-

Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. Accessed January 23, 2026. [Link]

-

Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Published March 30, 2021. [Link]

- Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

-

MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. Accessed January 23, 2026. [Link]

-

Indo Global Journal of Pharmaceutical Sciences. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Indo Global Journal of Pharmaceutical Sciences. Published 2011. [Link]

- Google Patents. EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine.

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Accessed January 23, 2026. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]

- 13. orgsyn.org [orgsyn.org]

- 14. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Yoneda Labs [yonedalabs.com]

- 17. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-phenylpyridine

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aminopyridines

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically significant pharmaceutical agents. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant improvement over classical methods which often require harsh conditions and exhibit limited functional group tolerance.[1] This application note provides a detailed protocol and mechanistic insights for the successful Buchwald-Hartwig amination of 2-chloro-3-phenylpyridine, a challenging substrate due to the electron-deficient nature of the pyridine ring and the steric hindrance imposed by the adjacent phenyl group.

Mechanistic Considerations: A Delicate Catalytic Balance

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][2][3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a specific substrate like this compound.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride, forming a Pd(II) complex. This step is often rate-limiting, particularly with less reactive aryl chlorides.[4]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst.[1][2]

A potential side reaction is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This can be minimized by selecting appropriate ligands that promote rapid reductive elimination.[4]

Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig amination.

Component Selection: A Rationale-Driven Approach

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.

| Component | Recommended Choice | Rationale |

| Palladium Precatalyst | [Pd(cinnamyl)Cl]₂ or Pd₂(dba)₃ | These Pd(0) sources are highly active and readily form the catalytic species. Using a precatalyst can lead to more reproducible results compared to in-situ generation from Pd(II) sources like Pd(OAc)₂.[3][5] |

| Ligand | RuPhos or a similar bulky, electron-rich dialkylbiaryl phosphine | The electron-rich nature of these ligands facilitates the oxidative addition of the less reactive 2-chloropyridine.[6][7] Their steric bulk promotes the formation of monoligated palladium species, which are often more active, and accelerates the rate of reductive elimination relative to competing side reactions like beta-hydride elimination.[1][7] |

| Base | NaOtBu or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common choice, but for base-sensitive substrates, a weaker inorganic base like potassium phosphate can be employed, though this may require higher reaction temperatures.[3] |

| Solvent | Toluene or Dioxane | These are common solvents for Buchwald-Hartwig reactions.[3] Toluene is often preferred when using aryl iodides to minimize catalyst inhibition by the iodide salt, though this is less of a concern with chlorides.[8] Both solvents should be anhydrous and deoxygenated to prevent catalyst deactivation. |

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (1.2 - 1.5 equivalents)

-

Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1-2 mol%)

-

Ligand (e.g., RuPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.5 - 2.0 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., Toluene)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Figure 2. Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

-

Reagent Addition: Add the this compound and the amine to the reaction vessel.

-

Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/deoxygenated conditions; Low reaction temperature. | Use a fresh batch of catalyst and ligand. Ensure all reagents and solvents are scrupulously dry and the reaction is performed under a strict inert atmosphere. Increase the reaction temperature. |

| Formation of Hydrodehalogenation Byproduct | Slow reductive elimination. | Switch to a bulkier, more electron-rich ligand to accelerate reductive elimination.[4] Ensure the base is of high purity and anhydrous. |

| Poor Solubility of Reagents | Inappropriate solvent choice. | Consider using a different solvent or a solvent mixture to improve solubility.[3] |

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation in modern organic synthesis. By carefully selecting the reaction components and adhering to a well-defined protocol, researchers can successfully synthesize a wide array of 2-amino-3-phenylpyridine derivatives. The principles and procedures outlined in this application note provide a solid foundation for the efficient and reproducible execution of this important reaction.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

-

ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

-

Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

-

MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]

-

National Institutes of Health. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. [Link]

- Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

Royal Society of Chemistry. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]

-

Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

-

ACS Publications. Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. [Link]

-

PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. [Link]

-

ResearchGate. Synthesis of 2-amino-3-cyanopyridine derivatives.. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. mdpi.com [mdpi.com]

The Strategic Application of 2-Chloro-3-phenylpyridine in Modern Medicinal Chemistry

Introduction: The Phenylpyridine Scaffold as a Privileged Motif

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide range of biological targets. The phenylpyridine scaffold is a prominent member of this elite class, forming the core of numerous therapeutic agents and investigational drugs.[1] Its unique combination of a hydrophilic pyridine ring and a lipophilic phenyl group provides a versatile platform for fine-tuning physicochemical properties and achieving high-affinity binding to target proteins. The strategic placement of reactive handles, such as a chlorine atom, on this scaffold transforms it into a powerful building block for the synthesis of complex and diverse molecular libraries. This guide focuses on the application of a specific and highly valuable derivative, 2-Chloro-3-phenylpyridine, in medicinal chemistry, with a particular emphasis on its role in the synthesis of kinase inhibitors.

Core Utility: A Versatile Intermediate for Cross-Coupling Reactions

The primary utility of this compound in medicinal chemistry stems from the reactivity of the chlorine atom at the 2-position of the pyridine ring. This position is activated towards both nucleophilic aromatic substitution (SNAr) and, more significantly, transition metal-catalyzed cross-coupling reactions. This allows for the efficient and modular construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of bioactive molecules.

Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Diversity

Two of the most powerful reactions in the medicinal chemist's toolbox, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are particularly well-suited for the functionalization of this compound. These reactions provide reliable and high-yielding pathways to introduce a wide array of substituents at the 2-position, enabling the systematic exploration of structure-activity relationships (SAR).

The general workflow for utilizing this compound in a drug discovery program is depicted in the diagram below. Starting from the central this compound core, parallel synthesis efforts can be employed to generate extensive libraries of 2-amino-3-phenylpyridines and 2-aryl-3-phenylpyridines, which are common pharmacophores in kinase inhibitors and other therapeutic agents.

Caption: Synthetic utility of this compound.

Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 2-aminopyridine and related bi-aryl scaffolds are prevalent motifs in a multitude of approved and investigational kinase inhibitors.[2] this compound serves as an ideal starting material for the synthesis of libraries of potential kinase inhibitors based on these core structures.

The general principle behind many kinase inhibitors is their ability to mimic the ATP molecule and bind to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins.[1] The phenylpyridine core can effectively occupy this binding site, with the substituents at the 2-position extending into solvent-exposed regions or forming additional interactions with the protein, leading to enhanced potency and selectivity.

The diagram below illustrates a simplified representation of a kinase's ATP binding pocket and how a molecule derived from this compound might interact with it.

Caption: Interaction of a phenylpyridine inhibitor with a kinase.

Experimental Protocols

The following protocols are generalized methodologies for the functionalization of this compound based on established procedures for similar heterocyclic chlorides. Researchers should perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to yield a 2-aryl-3-phenylpyridine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

-

Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Stir the reaction mixture at 85-95°C and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[3]

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-phenylpyridine.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimal performance.[4]

-

Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle and is generally well-tolerated by many functional groups.[3]

-

Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic and inorganic reagents, facilitating the reaction.[3]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the synthesis of a 2-amino-3-phenylpyridine derivative via the palladium-catalyzed coupling of this compound with an amine.

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a dry Schlenk flask.

-

Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.

-

Add the amine, this compound, and sodium tert-butoxide to the flask.

-

Heat the reaction mixture to 100-110°C and monitor its progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of aryl chlorides.[5]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

-

Solvent: Toluene is a common high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a library derived directly from this compound is not extensively published, general principles can be inferred from related phenylpyridine and aminopyridine series.

| Position of Variation | Type of Substituent | General Impact on Activity | Rationale |

| 2-position (from coupling) | Small, polar groups (e.g., morpholine, piperazine) | Often enhances solubility and can interact with the solvent-exposed region of the kinase. | Improved pharmacokinetic properties and potential for additional hydrogen bonding. |

| Substituted aryl rings | Can significantly impact potency and selectivity by probing different sub-pockets of the ATP binding site. | Introduction of electron-donating or -withdrawing groups can modulate electronic interactions and binding affinity.[6] | |

| Phenyl ring at 3-position | Substitution (e.g., F, Cl, OMe) | Can influence the orientation of the core within the binding pocket and affect metabolic stability. | Halogen substituents can form specific halogen bonds with the protein, while methoxy groups can alter solubility and electronic properties.[7] |

| Pyridine Ring | Additional substituents | Can be used to block metabolic hotspots or introduce new interaction points. | Enhances drug-like properties and can fine-tune the overall binding mode. |

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its amenability to robust and versatile palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of diverse libraries of 2-amino- and 2-aryl-3-phenylpyridine derivatives. These scaffolds are central to the design of numerous biologically active molecules, most notably kinase inhibitors for the treatment of cancer and other diseases. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively leverage the synthetic potential of this compound in their quest for novel and effective therapeutic agents.

References

-

[Molecules. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][8]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei.]([Link])

-

[Semantic Scholar. (2021). T3p-promoted synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4h-pyrido[3,2-e][8]thiazin-4-ones and their activity against the kinetoplastid parasite trypanosoma brucei.]([Link])

-

[NSF Public Access Repository. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][8]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei.]([Link])

Sources

- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iglobaljournal.com [iglobaljournal.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 8. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of a Novel Pyridothienopyrimidinone-Based Pim-1 Kinase Inhibitor from 2-Chloro-3-phenylpyridine

Introduction: The Strategic Value of the 2-Chloro-3-phenylpyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its nitrogen atom provides a key hydrogen bond acceptor site and influences the molecule's overall physicochemical properties, such as solubility and metabolic stability. The this compound motif, in particular, represents a versatile and strategically valuable starting material for the synthesis of complex bioactive molecules. The chlorine atom at the 2-position and the hydrogen at the 4-position are ripe for selective, metal-catalyzed cross-coupling reactions, allowing for the controlled, stepwise installation of diverse functionalities. This guide will provide a detailed, step-by-step protocol for the synthesis of a potent, hypothetical Pim-1 kinase inhibitor, demonstrating the power of this scaffold in modern drug discovery.

Pim-1 kinase is a serine/threonine kinase that has emerged as a significant target in oncology.[2] Overexpression of Pim-1 is associated with several cancers, where it plays a crucial role in promoting cell proliferation and survival while inhibiting apoptosis.[2][3] Consequently, the development of potent and selective Pim-1 inhibitors is an area of intense research.[3][4] The target molecule of this guide, a pyridothienopyrimidinone derivative, is designed based on scaffolds known to exhibit potent Pim-1 inhibitory activity.[5][6]

This document will detail a rational, multi-step synthesis, providing not just the "how" but the "why" for each procedural choice, grounded in established mechanistic principles of organic chemistry.

Overall Synthetic Workflow

The proposed synthesis is a four-step sequence commencing with the commercially available this compound. The strategy involves sequential palladium-catalyzed cross-coupling reactions to build the core structure, followed by a condensation and cyclization cascade to furnish the final heterocyclic system.

Caption: Overall synthetic route from this compound.

Part 1: Synthesis of Key Intermediate 1 - 2-Amino-3-phenyl-4-iodopyridine

This initial phase involves two critical transformations on the starting material: a regioselective iodination followed by a palladium-catalyzed amination.

Step 1a: Regioselective Iodination

Rationale: To enable subsequent cross-coupling at the 4-position, we must first install a suitable handle. Iodination is chosen as iodine is an excellent leaving group for Suzuki-Miyaura reactions. The directing effects of the pyridine nitrogen and the phenyl group favor iodination at the relatively electron-rich 4-position under electrophilic conditions.

Protocol:

-

To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-chloro-4-iodo-3-phenylpyridine.

Step 1b: Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][8] We will selectively replace the chlorine atom at the 2-position with an amino group. The C-Cl bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-I bond, allowing for this selective transformation. Benzophenone imine is used as an ammonia surrogate, which is cleaved in a subsequent acidic workup.

Protocol:

-

To an oven-dried Schlenk flask, add 2-chloro-4-iodo-3-phenylpyridine (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand such as Xantphos (0.04 eq).

-

Add sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene and benzophenone imine (1.2 eq) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Cool the mixture to room temperature, add 2 M hydrochloric acid, and stir vigorously for 1 hour to hydrolyze the imine.

-

Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to afford Intermediate 1 : 2-amino-4-iodo-3-phenylpyridine.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Part 2: Synthesis of Key Intermediate 2 via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming C-C bonds, particularly between sp²-hybridized carbons.[9][10] We will utilize this reaction to couple the iodinated pyridine (Intermediate 1) with a thiophene boronic acid derivative, which will ultimately form part of the final heterocyclic system. The choice of a palladium catalyst with appropriate ligands is crucial for an efficient reaction.[11]

Protocol:

-

In a microwave vial, combine Intermediate 1 (1.0 eq), 2-thienylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Evacuate and backfill the vial with argon.

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

-

Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and partition between ethyl acetate and water.

-

Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield Intermediate 2 : 2-amino-4-(thiophen-2-yl)-3-phenylpyridine.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Part 3: Final Assembly of the Target Pyridothienopyrimidinone

The final steps involve acylating the amino group and then inducing a cyclization to form the fused ring system characteristic of our target Pim-1 inhibitor.

Step 3: Acetylation of Intermediate 2

Rationale: Acetylation of the primary amine serves as a precursor step for the subsequent cyclization reaction to form the pyrimidinone ring.

Protocol:

-

Dissolve Intermediate 2 (1.0 eq) in dichloromethane.

-

Add triethylamine (1.5 eq).

-

Cool the solution to 0 °C and add acetyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water and separate the layers.

-

Wash the organic layer with saturated aqueous sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate 3 : 2-acetamido-4-(thiophen-2-yl)-3-phenylpyridine, which can often be used in the next step without further purification.

Step 4: Cyclization to the Final Product

Rationale: The final step is an intramolecular cyclization to form the pyridothienopyrimidinone core. This type of reaction is often promoted by a dehydrating agent or by heating in a high-boiling point solvent. The specific conditions are based on established procedures for similar heterocyclic systems.[5][13]

Protocol:

-

Heat a mixture of Intermediate 3 (1.0 eq) and polyphosphoric acid (PPA) to 140 °C for 2 hours.

-

Cool the reaction mixture and carefully add it to a beaker of ice water with vigorous stirring.

-

Neutralize the mixture with a concentrated sodium hydroxide solution.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure Target Molecule .

Quantitative Data Summary

| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1a | Iodination | NIS, H₂SO₄ | - | H₂SO₄ | 0 to RT | 13 | 75-85 |

| 1b | Buchwald-Hartwig | Benzophenone imine, NaOtBu | Pd₂(dba)₃ / Xantphos | Toluene | 100 | 16 | 60-70 |

| 2 | Suzuki-Miyaura | 2-Thienylboronic acid, K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 120 (µW) | 0.5 | 70-85 |

| 3 | Acetylation | Acetyl chloride, Et₃N | - | CH₂Cl₂ | 0 to RT | 4 | >90 |

| 4 | Cyclization | Polyphosphoric Acid | - | PPA | 140 | 2 | 50-65 |

Conclusion and Biological Perspective